molecular formula C17H15ClN2O3 B11479418 6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one

Cat. No.: B11479418
M. Wt: 330.8 g/mol
InChI Key: OLODVAMUQZNOAE-UHFFFAOYSA-N
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Description

6-ACETYL-5-(4-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a pyrano[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 6-ACETYL-5-(4-CHLOROPHENYL)-2,7-DIMETHYL-3H,4H,5H-PYRANO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrano[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15ClN2O3/c1-8(21)13-9(2)23-17-15(16(22)19-10(3)20-17)14(13)11-4-6-12(18)7-5-11/h4-7,14H,1-3H3,(H,19,20,22)

InChI Key

OLODVAMUQZNOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(O1)N=C(NC2=O)C)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

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